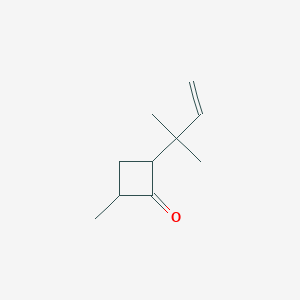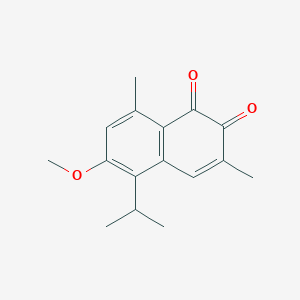
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione is an organic compound belonging to the naphthalene family This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a propan-2-yl group attached to a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by oxidation and methoxylation. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Oxidative Stress: The compound’s redox properties can influence oxidative stress levels within cells, impacting various biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol: A related compound with similar structural features but different functional groups.
γ-Eudesmol: Another naphthalene derivative with distinct biological activities.
Indole Derivatives: Compounds with a similar aromatic structure but containing nitrogen atoms.
Uniqueness
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
36150-18-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
6-methoxy-3,8-dimethyl-5-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H18O3/c1-8(2)13-11-6-10(4)15(17)16(18)14(11)9(3)7-12(13)19-5/h6-8H,1-5H3 |
Clé InChI |
HBAJDWFIHCMNEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


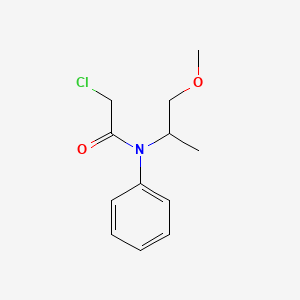
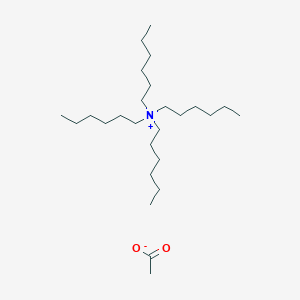
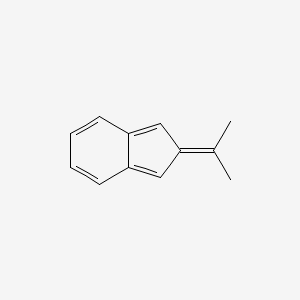
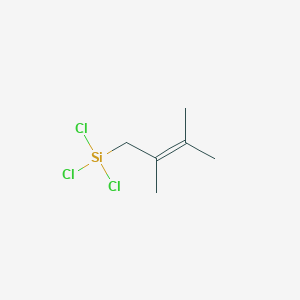
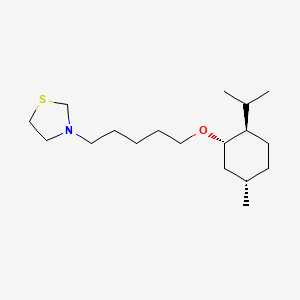
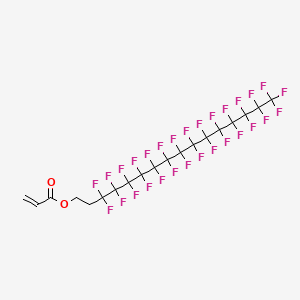

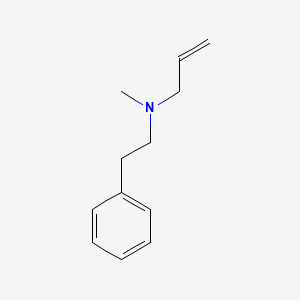
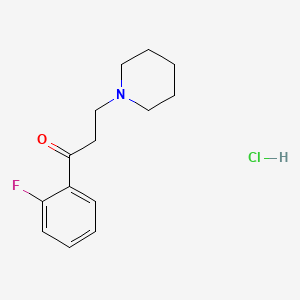
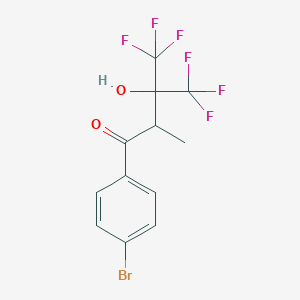
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
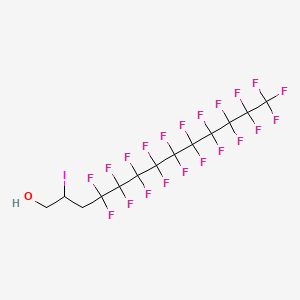
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
